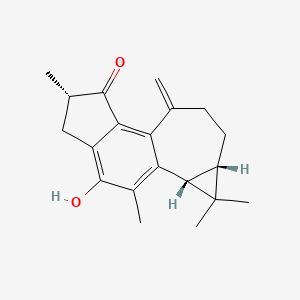

Jatropholone A

Description

Diterpenoids as a Class of Natural Products: Academic Significance and Diversity

Diterpenoids are a large and structurally varied class of natural products composed of four isoprene (B109036) units, resulting in a 20-carbon skeleton d-nb.infojmb.or.krnih.gov. They are derived from geranylgeraniol (B1671449) pyrophosphate nih.gov. These compounds are widely distributed across different life forms, including plants, fungi, bacteria, and marine organisms d-nb.infonih.govmdpi.com. Their academic significance stems from their intricate biosynthetic pathways and diverse array of biological activities jmb.or.krnih.govmdpi.com.

Diterpenoids exhibit a broad spectrum of biological effects, including antitumor, anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties jmb.or.krnih.govnih.govmdpi.com. This has led to their investigation as potential pharmaceutical candidates nih.gov. Based on their core carbon structures, diterpenoids can be classified into various types, such as acyclic, monocyclic, bicyclic, tricyclic, tetracyclic, pentacyclic, and macrocyclic forms d-nb.infonih.govmdpi.com. They are often found in polyoxygenated forms, featuring hydroxyl, carbonyl, and carboxyl groups, which can undergo esterification or lactone formation d-nb.info.

Some examples of diterpenoid types and their sources include:

| Diterpenoid Type | Common Sources | Structural Features |

| Abietane | Plants (e.g., Rosmarinus officinalis) | Tricyclic |

| Clerodane | Plants (Scutellaria, Croton, Ajuga, Teucrium, Salvia), fungi, bacteria, marine sponges gerli.com | Bicyclic |

| Cembrane | Soft corals, marine organisms, Nicotiana and Pinus genera gerli.com | 14-membered ring gerli.com |

| Lathyrane | Euphorbia species mdpi.com | Tricyclic (5/11/3-ring system) mdpi.com |

| Ingenane | Euphorbia species mdpi.com | Tetracyclic (5/7/7/3-ring system) with a ketone bridge mdpi.com |

| Jatrophane | Jatropha and Euphorbia species mdpi.commdpi.comnih.gov | Macrocyclic (often 12-membered ring), bicyclic (5/12) nih.govresearchgate.netmdpi.com |

This structural diversity contributes significantly to the varied biological activities observed within this class of natural products jmb.or.krmdpi.commdpi.com.

Overview of Jatrophane-Type Diterpenes: Structural Features and Research Interest

Jatrophane-type diterpenes are a prominent group of macrocyclic diterpenoids primarily found in plants belonging to the Euphorbiaceae family, particularly in the Jatropha and Euphorbia genera mdpi.commdpi.comnih.govnih.gov. These compounds are characterized by a complex bicyclic skeleton, often featuring a 12-membered ring fused with a five-membered ring nih.govresearchgate.netmdpi.com. The structural complexity arises from various oxygen-containing substituents and stereochemical features at different positions on the skeleton, such as C-3, C-5, C-7, C-9, C-11, C-14, and C-15 mdpi.com.

The unique structural features of jatrophane diterpenes have made them a subject of considerable research interest researchgate.netnih.gov. Their diverse and complex skeletons are associated with a broad spectrum of biological activities, including anti-inflammatory, antiviral, cytotoxic, and multidrug resistance-reversing effects nih.govnih.govresearchgate.net. The discovery of jatrophone (B1672808), an early jatrophane-type diterpene with significant antiproliferative effects, further stimulated interest in this class of compounds nih.govnih.gov. Research efforts have focused on their isolation, structural elucidation, and evaluation of their biological properties, including their potential as modulators of P-glycoprotein, a protein associated with multidrug resistance in cancer cells researchgate.netnih.govresearchgate.netacs.org.

Historical Context of Jatropholone A Discovery and Early Research Initiatives

This compound is a diterpenoid that has been reported in several Jatropha species, including Jatropha elliptica and Jatropha glandulifera, among others nih.gov. It has also been found in Jatropha curcas and Jatropha multifida scispace.comscispace.com. The isolation of this compound, along with its epimer Jatropholone B, was reported from the rhizomes of Jatropha isabellei researchgate.netresearchgate.net.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71424-66-3 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(4S,10R,12S)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one |

InChI |

InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13-,17-/m0/s1 |

InChI Key |

OMPZQJSZAWAPFB-POKWKQQTSA-N |

SMILES |

CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O |

Isomeric SMILES |

C[C@H]1CC2=C(C(=C3[C@@H]4[C@@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O |

Canonical SMILES |

CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jatropholone A; CCRIS 1441; CCRIS-1441; CCRIS1441; |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of Jatropholone a

Botanical Sources and Distribution within the Genus Jatropha

Jatropholone A has been identified in several Jatropha species, highlighting its distribution within this genus.

Isolation from Jatropha elliptica

This compound has been isolated from the roots of Jatropha elliptica. nih.gov Studies on the hexane (B92381) fraction of the ethanol (B145695) extract from J. elliptica roots have revealed this compound as one of the major components, alongside jatrophone (B1672808) and jatropholone B. nih.gov The mixture of jatropholones A and B isolated from J. elliptica has also been evaluated in biological assays. nih.govtandfonline.com

Isolation from Jatropha gossypiifolia

The roots of Jatropha gossypiifolia have been reported as a source of this compound. researchgate.netnih.gov Early research in the 1970s documented the isolation of this compound and its C-2 epimer, jatropholone B, from the roots of J. gossypiifolia. nih.gov

Isolation from Jatropha curcas

This compound has also been isolated from Jatropha curcas. researchgate.net Specifically, it has been purified from the stem bark and roots of J. curcas. researchgate.netscienceasia.org Studies on the roots of a natural cultivar of Jatropha curcas (J. curcas cv. Multiflorum CY Yang) have led to the isolation of this compound. researchgate.net

Isolation from Jatropha integerrima

The roots of Jatropha integerrima have been found to contain this compound. researchgate.netrsc.org this compound, along with other known analogues, was isolated from the trunks of Jatropha integerrima. rsc.org

Isolation from Jatropha isabellii

This compound has been isolated from Jatropha isabellii. nih.gov It has been found in the underground parts, specifically the rhizomes, of J. isabellii. researchgate.net

Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of this compound from Jatropha species typically involves extraction followed by various chromatographic techniques. Traditional extraction methods using organic solvents are commonly employed due to the physicochemical characteristics of diterpenes, which are generally of low to moderate polarity. nih.gov

Common extraction methods include maceration, reflux with solvents, Soxhlet extraction, hot solvent extraction, and percolation. nih.gov Organic solvents such as n-hexane, petroleum ether, dichloromethane (B109758), and chloroform (B151607) are frequently used for soaking plant material and in subsequent liquid-liquid extraction and chromatographic procedures. nih.gov

Chromatographic separation is crucial for isolating this compound from complex plant extracts. Techniques such as column chromatography and preparative layer chromatography have been successfully used. scienceasia.org For instance, the hexane extract of Jatropha curcas roots was subjected to successive column and preparative layer chromatography to yield jatropholones A and B. scienceasia.org

Detailed research findings often describe specific solvent systems and stationary phases used in these chromatographic methods to achieve the separation and purification of this compound.

| Jatropha Species | Plant Part(s) | Extraction Method(s) | Isolation Method(s) | Reference(s) |

| Jatropha elliptica | Roots | Ethanol extraction followed by hexane fractionation | GC-MS analysis, Chemical study, Isolation | nih.gov |

| Jatropha gossypiifolia | Roots | Ethanol extract, Methanol (B129727) extract, Petroleum ether-ethyl acetate (B1210297) fraction of methanol extract | Hexane fractionation, Column chromatography, TLC | researchgate.netnih.govtjnpr.orgajol.info |

| Jatropha curcas | Stem bark, Roots | Hexane extraction, Ethanol extract | Column chromatography, Preparative layer chromatography | researchgate.netscienceasia.org |

| Jatropha integerrima | Roots, Trunks | Hexane extract, 95% EtOH extraction followed by partitioning with petroleum ether, EtOAc, n-BuOH | Spectroscopic analysis, Isolation | researchgate.netrsc.org |

| Jatropha isabellii | Underground parts (Rhizomes) | Ethanolic extract followed by dichloromethane fractionation, Modified extraction method | Isolation | researchgate.nettjnpr.org |

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a commonly employed technique in the initial stages of isolating compounds like this compound from crude plant extracts. researchgate.netinnovareacademics.inasianpubs.orgresearchgate.netbiomedpharmajournal.org VLC is a form of column chromatography that utilizes a vacuum to increase the flow rate of the mobile phase through a stationary phase, typically silica (B1680970) gel. innovareacademics.inbiomedpharmajournal.org This allows for rapid separation of compounds into fractions based on their polarity. researchgate.netbiomedpharmajournal.org Researchers have utilized VLC with silica gel as the adsorbent and various solvent systems of increasing polarity, such as mixtures of hexane, ethyl acetate, and methanol, to fractionate extracts containing this compound. innovareacademics.inasianpubs.orgresearchgate.netbiomedpharmajournal.org

Radial Chromatography

Radial Chromatography is another chromatographic method that has been used in the purification of this compound. researchgate.netinnovareacademics.inresearchgate.net Similar to column chromatography, it separates compounds based on their differential migration through a stationary phase. However, in radial chromatography, the stationary phase is spread on a flat plate or a rotor, and the solvent system moves radially outwards from the center. This technique can be effective for further purifying fractions obtained from initial separation methods like VLC. researchgate.net

Advanced Dereplication Methods for Enhanced Discovery

Advanced dereplication methods play a crucial role in accelerating the discovery of novel natural products and prioritizing the isolation of known compounds. mdpi.comacs.org These methods typically involve the rapid analysis of crude extracts using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comacs.orgresearchgate.netresearchgate.net By comparing the spectroscopic data obtained from the extracts with in silico databases and spectral libraries, researchers can quickly identify known compounds, including this compound, without the need for full isolation and structure elucidation. acs.org This allows for focused isolation efforts on potentially new or interesting compounds. mdpi.comacs.org Dereplication using techniques like HPLC-DAD-ESI-MS/MS has been successfully applied to identify this compound in Jatropha extracts. researchgate.net

Biosynthetic Origins and Proposed Pathways of this compound

This compound belongs to the class of jatrophane diterpenes, which are characterized by a macrocyclic ring system. mdpi.comnih.govresearchgate.netthieme-connect.comunivie.ac.at The biosynthesis of diterpenes, including the jatrophanes, originates from the universal isoprenoid pathway. mdpi.comnih.govnih.govbaranlab.org

General Biogenesis of Jatrophane Diterpenes

The biosynthesis of diterpenes commences with the precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.govbaranlab.org These C5 units are assembled through sequential prenyltransferase reactions to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and ultimately geranylgeranyl diphosphate (GGPP, C20). mdpi.comnih.gov GGPP serves as the central precursor for all diterpenes. mdpi.comnih.govnih.govoup.comfrontiersin.org

The cyclization of GGPP, catalyzed by diterpene synthases (diTPSs), is a key step in generating the diverse array of diterpene skeletons. mdpi.comoup.comnih.gov For jatrophane diterpenes, casbene (B1241624) is considered a crucial intermediate. nih.govfrontiersin.orgresearchgate.net Casbene is formed from GGPP through the action of casbene synthase. nih.govfrontiersin.orgresearchgate.net The jatrophane core is then thought to be formed from casbene through a series of cyclization and rearrangement reactions, potentially involving the opening of the cyclopropane (B1198618) ring in casbene and subsequent ring closures. nih.gov While the precise steps leading from casbene to the complex jatrophane skeleton are not fully elucidated, proposed pathways involve intermediates with macrocyclic structures. mdpi.comnih.gov

Enzymatic and Genetic Aspects of this compound Biosynthesis

The structural diversity of diterpenes arises not only from the initial cyclization of GGPP by diTPSs but also from subsequent modifications catalyzed by various enzymes, particularly cytochrome P450 monooxygenases (CYPs). mdpi.comnih.govoup.comnih.gov These enzymes introduce functional groups like hydroxyls and carbonyls and can catalyze further rearrangements, leading to the specific structure of compounds like this compound. mdpi.comnih.govnih.gov

While the general enzymatic framework for diterpene biosynthesis is understood, the specific enzymes and genes involved in the dedicated pathway leading to this compound are still under investigation. Studies in Jatropha and other Euphorbiaceae species have highlighted the significant roles of terpene synthases and cytochrome P450 enzymes in the formation of their characteristic diterpenes. mdpi.comnih.govnih.gov Phylogenetic analyses suggest that specific CYP subfamilies, such as CYP26As and CYP71Ds in Euphorbiaceae, may be involved in the post-cyclization modifications of diterpene skeletons. nih.gov Identifying the specific diTPS and CYP enzymes responsible for the cyclization and functionalization steps in the biosynthesis of this compound requires detailed enzymatic and genetic studies, potentially involving transcriptome analysis and gene functional characterization in Jatropha species known to produce this compound. nih.gov Research into the genetic aspects of terpenoid production in Jatropha, driven partly by interest in biofuels, is contributing to the identification of relevant genes and enzymes. mdpi.comnih.gov

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Jatropholone a

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like Jatropholone A, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. dntb.gov.uamdpi.com

1D NMR Techniques (¹H, ¹³C) for Initial Structural Insights

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, provide fundamental data regarding the types and number of protons and carbons present in the molecule, as well as their immediate electronic environments. The ¹H NMR spectrum reveals the different types of protons, their chemical shifts (δ), integration (relative number of protons), and splitting patterns (multiplicity), which indicate the number of neighboring protons. scienceasia.orgcore.ac.ukresearchgate.net The ¹³C NMR spectrum shows the signals for each unique carbon atom, with chemical shifts providing insights into their hybridization and functional group attachments. dntb.gov.uacore.ac.uknih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to differentiate between methyl, methylene (B1212753), methine, and quaternary carbons. core.ac.uk

Analysis of the ¹H and ¹³C NMR spectra of this compound allows for the identification of key structural features, such as methyl groups, methylene groups, methine carbons (including those bearing oxygen or attached to double bonds), and quaternary carbons (including carbonyls and olefinic carbons). core.ac.uk

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for mapping the connectivity between atoms and determining the relative stereochemistry. innovareacademics.inscispace.comscribd.com

COSY (COrrelation SpectroscopY): The ¹H-¹H COSY spectrum reveals correlations between coupled protons, indicating direct or multi-step connectivity through bonds. core.ac.ukresearchgate.netprinceton.edu This helps in assembling spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlation). innovareacademics.inscispace.comprinceton.edu This is vital for assigning proton signals to their corresponding carbons.

Comprehensive Analysis and Compilation of ¹³C NMR Chemical Shifts

A comprehensive analysis involves assigning all observed ¹H and ¹³C NMR signals to specific atoms in the proposed structure of this compound. This is achieved by systematically interpreting the data from 1D and 2D NMR experiments. The compilation of ¹³C NMR chemical shifts is particularly valuable as it provides a unique fingerprint for the molecule and can be compared with reported data for known compounds or related structures to confirm the assignment. dntb.gov.uanih.govresearchgate.net

While specific, detailed ¹³C NMR data for this compound from the search results is limited in a directly presentable table format within the text snippets, the literature indicates that such data is compiled and used for structural characterization. dntb.gov.uanih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern. dntb.gov.uamdpi.cominnovareacademics.in High-resolution mass spectrometry (HRMS), such as HRESIMS or HREIMS, is used to determine the accurate mass of the molecular ion, allowing for the precise determination of the molecular formula. core.ac.uk For example, HRESIMS data can provide an m/z value that corresponds to the calculated mass of a proposed molecular formula, such as C₂₀H₂₄O₂ for this compound. nih.gov

Fragmentation analysis in MS involves studying the ions produced when the molecule breaks apart in the mass spectrometer. The pattern of these fragment ions can provide clues about the substructures present in the molecule. While detailed fragmentation pathways for this compound were not extensively provided in the search results, MS data confirming the molecular formula is reported. core.ac.ukinnovareacademics.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within the structure of this compound. dntb.gov.uamdpi.comnih.gov By measuring the absorption of infrared light at different wavelengths, characteristic vibrational frequencies of bonds are observed. For instance, the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (such as in ketones or esters), and carbon-carbon double bonds (C=C) can be inferred from characteristic absorption bands in the IR spectrum. scienceasia.orgcore.ac.ukresearchgate.netinnovareacademics.in

Reported IR data for this compound or related jatropholones indicate absorption bands corresponding to hydroxyl and carbonyl functionalities. scienceasia.orgcore.ac.ukresearchgate.net

X-ray Crystallography for Definitive Relative and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both relative and absolute configurations. innovareacademics.inresearchgate.net While direct X-ray crystallographic data specifically for this compound was not prominently detailed in the search results, X-ray crystallography has been successfully applied to determine the structure and relative configuration of related compounds, such as derivatives of jatropholone B, which differs from this compound only in the configuration at C-2. rsc.orgnih.gov In some cases, the relative configuration determined by NMR (particularly NOESY) can be confirmed by X-ray crystallography. rsc.org For determining absolute configuration using X-ray diffraction, techniques involving anomalous dispersion and analysis of Flack or Hooft parameters are employed. rsc.org

The structural relationship between this compound and Jatropholone B, being epimers at C-2, suggests that crystallographic studies on one can provide significant insights into the stereochemistry of the other, especially when combined with spectroscopic data. scienceasia.orgrsc.org

Integration of Spectroscopic Data with Computational Approaches for Structural Confirmation and Revision

The determination of the complete structure and relative and absolute stereochemistry of complex natural products like this compound presents significant challenges. While traditional spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Circular Dichroism (CD) provide crucial data, their interpretation, especially for stereochemical assignments, can be complex. mdpi.comresearchgate.net The integration of these experimental data with computational chemistry approaches, particularly Density Functional Theory (DFT) calculations, has become a powerful strategy for confirming proposed structures and, in some cases, revising initial assignments. researchgate.netrsc.orgnih.gov

NMR spectroscopy is a fundamental tool in structural elucidation, providing detailed information about the connectivity of atoms within a molecule. mdpi.com However, determining relative configurations solely from coupling constants and NOE correlations can be ambiguous for flexible molecules or those with complex spin systems. Computational methods, such as Gauge-Including Atomic Orbital (GIAO) NMR shift calculations, can predict 1H and 13C NMR chemical shifts for different possible stereoisomers. rsc.orgnih.gov Comparing these calculated shifts with experimental NMR data allows researchers to identify the most likely relative configuration. nih.gov This approach often involves calculating NMR parameters for an ensemble of conformers to account for molecular flexibility and using Boltzmann averaging to obtain predicted shifts. nih.govamazonaws.com

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the three-dimensional structure and absolute configuration of chiral molecules. rsc.org Experimental VCD spectra can be compared to theoretical spectra calculated using DFT for different enantiomers. rsc.org Quantitative similarity analysis between experimental and calculated VCD spectra, often employing functionals like B3LYP and basis sets such as DGDZVP, allows for the confident assignment of absolute configuration. rsc.org Studies on this compound and its derivatives have utilized VCD in conjunction with computational calculations to establish their absolute stereochemistry. rsc.org

Electronic Circular Dichroism (ECD) spectroscopy, which probes electronic transitions, is another chiroptical technique used for absolute configuration assignment. Similar to VCD, experimental ECD spectra can be compared to computationally predicted spectra obtained through Time-Dependent DFT (TDDFT) calculations. amazonaws.com While ECD can be a valuable tool, its effectiveness can sometimes be limited if the calculated spectra for different stereoisomers are very similar. rsc.org

The integration of spectroscopic data with computational results often involves a systematic comparison of experimental and predicted parameters. For instance, comparing the differences between calculated and experimental chemical shifts (Δδ) can be more informative than comparing the shifts themselves, helping to reduce systematic errors and highlight diagnostic differences between stereoisomers. nih.gov Parameters like the Mean Absolute Error (MAE) of these differences (MAEΔδ) can be used to quantitatively assess the agreement between experimental and calculated data sets for different proposed structures or stereoisomers. nih.gov

In the context of this compound, the initial structural and stereochemical assignments were often based primarily on extensive NMR data and potentially X-ray crystallography of derivatives. scispace.comresearchgate.net However, the application of computational methods alongside advanced spectroscopic techniques like VCD has played a role in confirming or refining these assignments, particularly concerning the absolute configuration. rsc.org The process typically involves:

Obtaining high-quality experimental spectroscopic data (e.g., 1D and 2D NMR, VCD, ECD).

Generating theoretical models of possible structures and stereoisomers.

Performing conformational searches using molecular mechanics or other methods. researchgate.netnih.gov

Optimizing the geometries of relevant conformers using DFT. researchgate.netamazonaws.com

Calculating spectroscopic parameters (e.g., NMR shifts, VCD intensities, ECD rotatory strengths) for the optimized conformers using DFT or TDDFT. rsc.orgnih.govamazonaws.com

Boltzmann averaging the calculated parameters based on conformer energies. nih.govamazonaws.com

Comparing the calculated, averaged spectra or parameters with the experimental data to confirm the structure and assign stereochemistry. rsc.orgnih.gov

This integrated approach enhances the reliability of structural and stereochemical assignments, which is crucial for understanding the properties and potential biological activities of natural products like this compound.

Table 1: Spectroscopic and Computational Methods Used in Structural Elucidation

| Spectroscopic Method | Computational Method(s) Commonly Integrated | Information Provided |

| NMR (1D, 2D) | GIAO NMR calculations (DFT) | Connectivity, relative configuration, chemical shifts |

| VCD | DFT calculations | Absolute configuration, conformational analysis |

| ECD | TDDFT calculations | Absolute configuration, electronic transitions |

| IR | DFT calculations | Vibrational modes, functional groups (often with VCD) |

| MS | Computational fragmentation prediction | Molecular weight, fragmentation pattern |

Note: Specific numerical data for this compound's experimental and calculated NMR shifts and VCD/ECD data would need to be extracted from primary research articles focusing on its structural elucidation using these integrated methods.

Chemical Synthesis and Derivatization Strategies for Jatropholone a

Semi-Synthesis and Chemical Modifications of Jatropholone A

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The unique structural framework of this compound, a jatrophane diterpene, has prompted significant interest in its derivatization to explore and understand the relationship between its chemical structure and biological activity (SAR). These studies are crucial for identifying the key pharmacophoric features responsible for its cytotoxic and other biological effects, paving the way for the development of more potent and selective therapeutic agents. Research has primarily focused on modifying the reactive functional groups of the this compound scaffold, namely the hydroxyl group at C-9 and the conjugated enone system within the macrocyclic ring.

A key study in this area involved the semi-synthesis of a series of 16 derivatives from the epimers this compound and Jatropholone B. researchgate.netnih.gov These modifications included the creation of ether and ester derivatives to probe the influence of substitution at the C-9 hydroxyl group on bioactivity. nih.gov For this compound, derivatization into its methyl and propyl ethers resulted in compounds with enhanced gastroprotective effects compared to the parent molecule. nih.gov This suggests that modification of this hydroxyl group can modulate specific biological activities.

The antiproliferative activity of these derivatives has been assessed against a panel of human cancer cell lines, providing critical insights into the SAR of this class of compounds. The stereochemistry at C-2, which distinguishes this compound from Jatropholone B, has been shown to play a significant role in their biological profiles. nih.gov For instance, this compound displayed cytotoxicity against gastric adenocarcinoma (AGS) cells, whereas its epimer, Jatropholone B, was non-toxic to the tested cell lines. nih.gov

The derivatization studies revealed important trends:

Modification of the C-9 Hydroxyl Group: The conversion of the C-9 hydroxyl group into ethers or esters generally influenced the compound's activity. In the case of this compound, etherification led to a notable increase in gastroprotective activity. nih.gov

The Dienone System: The presence of the dienone system in ring B is considered crucial for the cytotoxic activity observed in many Jatropha diterpenes. mdpi.com Modifications that alter this system can significantly impact cytotoxicity.

Stereochemistry at C-2: The orientation of the methyl group at the C-2 position is a determining factor for both the potency and selectivity of the biological effects, as evidenced by the differing activities of this compound and B and their respective derivatives. nih.gov

These findings underscore the importance of targeted chemical modifications to elucidate the structural requirements for the desired biological activity of this compound.

| Compound | Modification from Parent Compound | Key SAR Finding (Activity) |

|---|---|---|

| This compound | Parent Compound | Cytotoxic against AGS cells; Moderate gastroprotective effect. nih.gov |

| This compound methyl ether | Methylation of C-9 OH | Increased gastroprotective effect compared to this compound. nih.gov |

| This compound propyl ether | Propylation of C-9 OH | Increased gastroprotective effect compared to this compound. nih.gov |

| Jatropholone B | Epimer of this compound (at C-2) | Not cytotoxic; Stronger gastroprotective effect than this compound. nih.gov |

| Jatropholone B ether derivatives | Etherification of C-9 OH | Decrease in gastroprotective activity. nih.gov |

| Jatropholone B ester derivatives | Esterification of C-9 OH | Decrease in gastroprotective activity. nih.gov |

Design and Development of Novel this compound Analogs

The development of novel analogs based on the this compound scaffold represents a forward-looking strategy to harness and improve upon its natural biological activities. The goal of designing new analogs is to create molecules with enhanced potency, greater selectivity for cancer cells, improved pharmacokinetic profiles, and potentially novel mechanisms of action. nih.govmdpi.com While extensive derivatization for SAR studies has been performed, the design of truly novel analogs involving significant scaffold modification or hybridization is an emerging area.

Modern drug design strategies provide a roadmap for the development of next-generation this compound analogs:

Molecular Hybridization: This powerful technique involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach can lead to compounds with dual or multiple modes of action, potentially overcoming drug resistance and improving efficacy. nih.gov For instance, the this compound scaffold could be linked to other known cytotoxic agents or molecules that target specific pathways in cancer cells. The resulting hybrid could exhibit a synergistic effect, surpassing the activity of the individual components. nih.gov

Scaffold Modification and Simplification: The complex macrocyclic structure of this compound presents both opportunities and challenges for chemical synthesis. Rational design can be used to create simplified analogs that retain the key structural features required for activity but are easier to synthesize. nih.gov This process may involve replacing certain parts of the molecular scaffold with other chemical groups or creating smaller, more rigid structures that mimic the bioactive conformation of the parent natural product. Such modifications can lead to compounds with improved "drug-like" properties.

Rational and Computer-Aided Design: The design of new analogs can be guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. mdpi.com By understanding how this compound and its derivatives interact with biological targets at a molecular level, researchers can rationally design new molecules with a higher probability of success, optimizing for binding affinity and selectivity before undertaking complex chemical synthesis. mdpi.com

While the literature to date has focused more on semi-synthetic derivatives for SAR, these advanced design principles offer a clear path forward. By exploring hybrid molecules, modified scaffolds, and computationally guided designs, future research can unlock the full therapeutic potential of the this compound chemical backbone, leading to the development of novel and more effective antineoplastic agents. mdpi.com

Mechanistic Investigations of Biological Activities of Jatropholone a

Anticancer and Antiproliferative Mechanisms

Investigations into the anticancer and antiproliferative mechanisms of Jatropholone A and related diterpenes, such as Jatrophone (B1672808), have focused on evaluating their cytotoxicity against various cancer cell lines and elucidating the cellular and molecular pathways involved.

In vitro Cytotoxicity Profiling against Cancer Cell Lines

In vitro studies have been conducted to assess the cytotoxic potency of this compound against a panel of cancer cell lines. Cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

While some studies primarily report on the activity of Jatrophone, they also provide context and comparative data that include this compound. For instance, one study evaluated the cytotoxic properties of jatrophone, curcusone B, and this compound against HeLa and WiDr cell lines. innovareacademics.inresearchgate.net

Studies have investigated the effect of this compound on cervical cancer cell lines, such as HeLa. One study reported the IC50 value of this compound against HeLa cells to be 36.15 µM. innovareacademics.inresearchgate.net In comparison, Jatrophone showed a lower IC50 value of 5.13 µM against HeLa cells in the same study, indicating greater potency. innovareacademics.inresearchgate.net Another source also cites the IC50 of Jatrophone against HeLa cells as 5.13 µM. biomedpharmajournal.orgunila.ac.idtjnpr.org

The cytotoxicity of this compound has also been evaluated against colon adenocarcinoma cell lines, such as WiDr. Research indicates that this compound exhibits an IC50 value of 15.20 µM against WiDr cells. innovareacademics.inresearchgate.net Jatrophone demonstrated higher activity against WiDr cells with an IC50 of 8.97 µM. innovareacademics.inresearchgate.net This IC50 value for Jatrophone against WiDr cells is corroborated by other studies. biomedpharmajournal.orgunila.ac.idtjnpr.org

The antiproliferative activity of this compound against leukemia cell lines, specifically HL-60, has been assessed. One study found that this compound was inactive against HL-60 tumor cell lines. nih.govbvsalud.org However, the epimeric jatropholone B showed activity against all tested cancer cell lines, including HL-60. nih.govbvsalud.org

Beyond the commonly studied cell lines, the activity of this compound and related compounds has been explored in others. This compound was reported as inactive against gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines. nih.govbvsalud.org In contrast, Jatrophone has shown cytotoxic effects against gastric cancer (AGS) cells with an IC50 of 2.5 µM. biomedpharmajournal.orgunila.ac.idresearchgate.net Jatrophone has also demonstrated antiproliferative effects against lung fibroblasts (CCL-171), gastric adenocarcinoma (AGS CRL-1739), lung (HTB-58), and bladder (HTB-1) cell lines. innovareacademics.inunila.ac.id

The following table summarizes some of the in vitro cytotoxicity data for this compound and Jatrophone against various cancer cell lines:

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

| This compound | HeLa | Cervical Cancer | 36.15 | innovareacademics.inresearchgate.net |

| This compound | WiDr | Colon Adenocarcinoma | 15.20 | innovareacademics.inresearchgate.net |

| This compound | HL-60 | Leukemia | Inactive | nih.govbvsalud.org |

| This compound | AGS | Gastric Adenocarcinoma | Inactive | nih.govbvsalud.org |

| This compound | SK-MES-1 | Lung Cancer | Inactive | nih.govbvsalud.org |

| This compound | J82 | Bladder Carcinoma | Inactive | nih.govbvsalud.org |

| Jatrophone | HeLa | Cervical Cancer | 5.13 | innovareacademics.inresearchgate.netbiomedpharmajournal.orgunila.ac.idtjnpr.org |

| Jatrophone | WiDr | Colon Adenocarcinoma | 8.97 | innovareacademics.inresearchgate.netbiomedpharmajournal.orgunila.ac.idtjnpr.org |

| Jatrophone | AGS | Gastric Cancer | 2.5 | biomedpharmajournal.orgunila.ac.idresearchgate.net |

| Jatrophone | HepG2 | Hepatocellular Cancer | 3.2 | biomedpharmajournal.orgunila.ac.idtjnpr.orgresearchgate.net |

| Jatrophone | P-388 lymphocytic leukemia | Leukemia | 0.17 µg/ml (ED50) | tjnpr.org |

| Jatrophone | KB | Nasopharynx Carcinoma | 0.17 µg/ml (ED50) | tjnpr.org |

Cellular and Molecular Mechanisms of Action (based on this compound and related diterpenes like Jatrophone)

While specific detailed mechanisms for this compound are less extensively documented in the provided search results, studies on the related diterpene Jatrophone offer insights into potential mechanisms shared by this class of compounds. Jatrophone has been shown to exert its anticancer effects through various mechanisms, including targeting key signaling pathways, inducing cell cycle arrest, and promoting programmed cell death.

Jatrophone has been reported to decrease the proliferation of cancer cells and induce cell cycle arrest. nih.govnih.govresearchgate.net It promotes both apoptotic and autophagic cell death. nih.govnih.govresearchgate.net Apoptosis induction is considered a main mechanism of anticancer activity for some compounds. ajprd.com

A significant molecular mechanism identified for Jatrophone involves the inhibition of the PI3K/Akt/NF-κB pathway. nih.govnih.govresearchgate.netmdpi.com This pathway is crucial for cancer cell survival, proliferation, migration, and the development of drug resistance. nih.gov By down-regulating the expression levels of PI3K, AKT, and NF-κB, Jatrophone mediates its anticancer and anti-migratory activities. nih.govnih.govresearchgate.net The activation of the PI3K/Akt pathway is known to promote rapid cell growth and multidrug resistance in tumor cells. nih.gov

Jatrophone has also been shown to inhibit migration and epithelial-mesenchymal transition (EMT), a process important for cancer progression and metastasis. nih.govnih.govresearchgate.net

While the provided information primarily details the mechanisms of Jatrophone, these findings provide a basis for understanding the potential modes of action for other related diterpenes like this compound, suggesting that they may influence similar cellular pathways involved in cell proliferation, survival, and death.

Induction of Programmed Cell Death (Apoptosis and Autophagy)

This compound has been shown to induce programmed cell death, including both apoptosis and autophagy, in various cancer cell lines. nih.govresearchgate.net For instance, in doxorubicin-resistant breast cancer cells (MCF-7/ADR), treatment with jatrophone (a closely related jatrophane diterpene often discussed alongside this compound due to structural similarities and co-occurrence) at a low micromolar concentration induced significant early and late apoptotic cell death. nih.govresearchgate.netnih.gov Specifically, after 48 hours of exposure, jatrophone treatment resulted in approximately 30% early apoptosis and nearly 22% late apoptosis, compared to much lower levels in untreated cells. nih.gov Negligible necrotic cell death was observed. nih.govresearchgate.netnih.gov The induction of apoptosis by related compounds has been linked to the activation of caspases, such as caspase-3/7, and the cleavage of PARP-1. sci-hub.se

Beyond apoptosis, jatrophone has also been shown to induce autophagic cell death in resistant breast cancer cells. nih.govresearchgate.netnih.gov Another related compound, jatrogossone A, has been shown to induce mitophagy, a specific type of autophagy involving mitochondria, which correlates with the induction of reactive oxygen species (ROS) in cancer cell models. sci-hub.se This suggests that the induction of mitochondrial ROS may be a mechanism by which these compounds potentiate cytotoxic effects through intracellular signaling. sci-hub.se

Cell Cycle Arrest

Interference with the cell cycle is another mechanism by which this compound and related diterpenes exert their effects. nih.govnih.govresearchgate.net Studies on jatrophone in doxorubicin-resistant breast cancer cells demonstrated that it significantly induced cell cycle arrest in the S and G2/M phases. nih.govresearchgate.net This was accompanied by an increase in the cell population in the pre-G1 phase, indicative of cell death. nih.gov The induction of cell cycle arrest in the S and G2/M phases by jatrophone suggests a mechanism that can overcome drug resistance, as resistant cells often evade alternative cell death pathways when the cell cycle is blocked. nih.gov Similar cell cycle arrest at the G2/M stage has been observed with jatrogossone A in other cancer cell lines, which was associated with the induction of cell death. sci-hub.se

Interference with Key Signaling Pathways (e.g., Wnt/β-catenin, PI3K/AKT/NF-κB)

This compound and related compounds have been shown to interfere with critical signaling pathways involved in cancer progression. nih.govnih.govresearchgate.netnih.gov The PI3K/AKT/NF-κB pathway is frequently activated in breast cancer and plays a significant role in cell growth, proliferation, survival, and the development of multidrug resistance. nih.govresearchgate.netnih.govmdpi.com Jatrophone treatment has been shown to significantly down-regulate the expression levels of key proteins in this pathway, including PI3K, AKT, and NF-κB, in resistant breast cancer cells. nih.govresearchgate.netnih.gov Inhibition of the PI3K/AKT signaling pathway is considered a promising strategy for cancer treatment, as suppressing AKT can lead to cell cycle arrest, apoptosis, and reversal of drug resistance. nih.gov

The Wnt/β-catenin signaling pathway is another crucial pathway implicated in various carcinomas, and its atypical activation is linked to β-catenin-dependent transcription and cancer development. nih.govresearchgate.net Jatrophone has been found to interfere with Wnt/β-catenin signaling, specifically at a point between the receptor complex and β-catenin activation. nih.govresearchgate.net In human triple-negative breast cancer cells, jatrophone treatment reduced steady-state levels of non-phosphorylated (activated) β-catenin protein and led to a loss of expression of canonical Wnt-direct target genes, including AXIN2, HMGA2, MYC, PCNA, and CCND1. nih.gov

Inhibition of Cell Migration and Epithelial-Mesenchymal Transition (EMT)

The ability of cancer cells to migrate and undergo epithelial-mesenchymal transition (EMT) is critical for metastasis. nih.govresearchgate.net Research indicates that this compound and related diterpenes can inhibit these processes. nih.govresearchgate.netnih.gov Jatrophone treatment significantly diminished the migration of doxorubicin-resistant breast cancer cells in scratch assays. nih.govresearchgate.netresearchgate.net This anti-migratory effect is likely mediated, at least in part, through the inhibition of the PI3K/AKT pathway. nih.gov Furthermore, jatrophone caused the loss of expression of key EMT markers in triple-negative breast cancer cells, suggesting a direct role in inhibiting EMT. nih.gov

Antimicrobial Activities

Beyond their effects on cancer cells, this compound and derivatives have also been investigated for their antimicrobial properties. capes.gov.brresearchgate.netresearchgate.netbiomedpharmajournal.org

Antibacterial Spectrum and Efficacy

Studies have explored the antibacterial activity of this compound and related compounds against various bacterial strains. While some studies on jatrophone specifically did not show significant antimicrobial activity against tested organisms at certain concentrations ajol.info, other research on Jatropha species extracts containing jatropholone derivatives has indicated antibacterial effects. For example, extracts from Jatropha tanjorensis containing phytochemicals including jatropholone have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netsaspublishers.comui.ac.id Another study on Jatropha dioica extracts, which contain this compound and B, reported traditional use as an antibacterial. researchgate.net Jatropha curcas extracts, also known to contain jatrophane diterpenes, have demonstrated a broad spectrum of antibacterial activities against pathogens like Escherichia coli and Staphylococcus aureus. teras.ng In silico studies have also explored the potential antibacterial binding affinities of this compound against bacterial proteins. unsri.ac.id

Antifungal Efficacy

This compound and related compounds have also shown antifungal activity. capes.gov.brresearchgate.netresearchgate.netresearchgate.netbiomedpharmajournal.org Extracts of Jatropha dioica containing this compound and B exhibited moderate capacity to inhibit the growth of phytopathogenic fungi such as Alternaria alternata, Sclerotium rolfsii, Colletotrichum gloeosporioides, Rhizoctonia solani, and Fusarium oxysporum. researchgate.net Traditional uses of Jatropha species containing jatropholone derivatives also include applications against fungal infections. researchgate.netresearchgate.netbiomedpharmajournal.org Studies on Jatropha curcas latex, containing jatrophidin and pohlianin (related diterpenes), showed weak effects against certain fungal strains. researchgate.net However, other extracts from Jatropha species have shown activity against fungi like Candida albicans and Aspergillus niger. saspublishers.comteras.ngplantsciencejournal.com In silico studies have also explored the potential antifungal binding affinities of this compound. unsri.ac.id

Data Tables

| Biological Activity | Compound (Example) | Cell Line/Organism | Key Findings | Source |

| Induction of Apoptosis | Jatrophone | MCF-7/ADR (Breast Cancer) | Induced early and late apoptosis (approx. 30% and 22% respectively at 1.8 µM) after 48h. | nih.govresearchgate.net |

| Induction of Autophagy | Jatrophone | MCF-7/ADR (Breast Cancer) | Induced autophagic cell death. | nih.govresearchgate.net |

| Induction of Mitophagy | Jatrogossone A | Cancer cell models | Induced mitophagy correlating with ROS induction. | sci-hub.se |

| Cell Cycle Arrest | Jatrophone | MCF-7/ADR (Breast Cancer) | Induced S and G2/M phase arrest. | nih.govresearchgate.net |

| Cell Cycle Arrest | Jatrogossone A | KOPN-8 (Leukemia) | Induced G2/M phase arrest. | sci-hub.se |

| Inhibition of PI3K/AKT/NF-κB Pathway | Jatrophone | MCF-7/ADR (Breast Cancer) | Down-regulated expression of PI3K, AKT, and NF-κB. | nih.govresearchgate.net |

| Interference with Wnt/β-catenin | Jatrophone | Triple-Negative Breast Cancer | Reduced activated β-catenin levels and expression of Wnt target genes (AXIN2, HMGA2, MYC, PCNA, CCND1). | nih.gov |

| Inhibition of Cell Migration | Jatrophone | MCF-7/ADR (Breast Cancer) | Diminished cell migration. | nih.govresearchgate.net |

| Inhibition of EMT | Jatrophone | Triple-Negative Breast Cancer | Caused loss of expression of key EMT markers. | nih.gov |

| Antibacterial Activity | J. tanjorensis extract (contains jatropholone) | Various bacteria | Showed activity against Gram-positive and Gram-negative bacteria. | researchgate.netsaspublishers.com |

| Antifungal Activity | J. dioica extract (contains this compound and B) | Phytopathogenic fungi | Moderate inhibition of fungal growth (A. alternata, S. rolfsii, C. gloeosporioides, R. solani, F. oxysporum). | researchgate.net |

This compound is a diterpenoid compound that has garnered scientific interest for its diverse biological activities. Isolated from various species of the Jatropha genus, this natural product has been the subject of research exploring its potential effects, particularly in the areas of antiviral, anti-protozoal, and anti-inflammatory responses. This article focuses specifically on the mechanistic investigations and research findings related to these biological activities of this compound, adhering strictly to the outlined scope.

Antiviral Efficacy

Research into the antiviral properties of this compound and its derivatives has explored their effects against several viruses, including human adenovirus and has considered potential activity against SARS-CoV-2 through computational studies.

Anti-Protozoal Activities

This compound has demonstrated activity against certain protozoan parasites, notably those responsible for malaria and leishmaniasis.

The diterpenoid this compound has shown antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. rsc.orgthaiscience.infouni-regensburg.de Studies have reported its effectiveness against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. ajol.inforesearchgate.net

In addition to antiplasmodial effects, this compound has also exhibited antileishmanial activity against Leishmania donovani, a parasite that causes visceral leishmaniasis. ajol.inforesearchgate.netbvsalud.org

Data on the anti-protozoal activity of this compound is summarized below. ajol.inforesearchgate.netfip.org

| Parasite Species | Strain | IC₅₀ (µg/mL) |

| Plasmodium falciparum | D6 (chloroquine sensitive) | 0.55 |

| Plasmodium falciparum | W2 (chloroquine resistant) | 0.52 |

| Leishmania donovani | - | < 0.4 |

Note: Some sources refer to "Jatrophone" when discussing anti-protozoal activity, which is a related but distinct compound also found in Jatropha species. ajol.inforesearchgate.netresearchgate.netplantsciencejournal.comresearchgate.nettjnpr.orgtjnpr.org However, other sources specifically mention this compound having antiplasmodial activity. rsc.orgthaiscience.info

Anti-inflammatory Response Modulation

This compound and its derivatives have shown potential in modulating inflammatory responses, particularly through the inhibition of nitric oxide production.

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-6, IL-8)

Research has explored the potential of jatropholone derivatives to modulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). Studies investigating the antiviral activity of natural and semisynthetic jatropholones against human adenovirus serotype 5 (HAdV-5) infection in vitro have shown that certain jatropholone derivatives can significantly inhibit the levels of IL-6 and IL-8 produced by infected THP-1 cells. researchgate.netthieme-connect.com Specifically, compounds described as semisynthetic jatropholones 2 and 5, along with a carnosic acid derivative 9, demonstrated an anti-inflammatory profile by reducing IL-6 and IL-8 levels induced by HAdV-5 or an adenoviral vector in THP-1 cells. researchgate.netthieme-connect.com These findings suggest that these diterpenes are able to restrain pro-inflammatory cytokines induced by the virus. researchgate.netthieme-connect.com

Further studies involving cultivated murine macrophages infected with HSV-1 indicated that jatropholone derivatives 2A and 5B, along with carnosic acid derivative 9C, modulated TNF-α and IL-6 secretion. conicet.gov.ar This modulation was associated with the inhibition of the ERK signaling pathway, although the NF-κB pathway was not affected by these compounds. conicet.gov.ar

Other Investigated Biological Activities

Beyond the modulation of pro-inflammatory cytokines, this compound and related compounds have been investigated for a range of other biological activities.

Gastroprotective Effects and Associated Mechanisms

The gastroprotective effects of this compound and Jatropholone B have been assessed in experimental models, such as the HCl/ethanol-induced gastric lesion model in mice. researchgate.netthieme-connect.comnih.gov In dose-response studies, this compound demonstrated a reduction in gastric lesions. researchgate.netthieme-connect.comnih.gov Specifically, this compound reduced gastric lesions by 54% at an oral dose of 100 mg/kg in this model. researchgate.netthieme-connect.comnih.gov For comparison, Jatropholone B showed a higher gastroprotective effect, reducing lesions by 65% at a lower dose of 6 mg/kg. researchgate.netthieme-connect.comnih.gov

Studies on semisynthetic derivatives of this compound and B have also been conducted to understand the structural requirements for gastroprotective activity. thieme-connect.comnih.gov For this compound derivatives, the methyl and propyl ethers were found to be more gastroprotective than the natural product. thieme-connect.comnih.gov Conversely, a decrease in gastroprotective activity was observed for both the ether and ester derivatives of Jatropholone B. thieme-connect.comnih.gov The stereochemistry of the methyl group at C-2 in jatropholones appears to play a relevant role in preventing gastric lesions in mice. thieme-connect.comnih.gov

The gastroprotective activity of Jatropha elliptica roots, from which this compound and B have been reported, is attributed, at least in part, to the occurrence of terpenes. researchgate.net

| Compound | Dose (mg/kg, oral) | Gastric Lesion Reduction (%) | Model | Source |

|---|---|---|---|---|

| This compound | 100 | 54 | HCl/ethanol-induced in mice | researchgate.netthieme-connect.comnih.gov |

| Jatropholone B | 6 | 65 | HCl/ethanol-induced in mice | researchgate.netthieme-connect.comnih.gov |

| This compound methyl ether | 100 | More than this compound | HCl/ethanol-induced in mice | thieme-connect.comnih.gov |

| This compound propyl ether | 100 | More than this compound | HCl/ethanol-induced in mice | thieme-connect.comnih.gov |

Modulation of Multidrug Resistance (MDR) Mechanisms (e.g., P-glycoprotein inhibition)

Macrocyclic diterpenes, including those of the jatrophane and lathyrane types to which jatropholone belongs, have been identified as potential modulators of multidrug resistance (MDR), particularly through the inhibition of P-glycoprotein (P-gp). nih.govresearchgate.nettjnpr.orgresearchgate.netnih.gov P-gp is an efflux pump often overexpressed in cancer cells, contributing to drug resistance by transporting anticancer drugs out of the cell. researchgate.net

Research on jatrophane diterpenoids has demonstrated their ability to reverse multidrug resistance in cancer cells. researchgate.netnih.gov Studies have shown that certain jatrophane compounds can inhibit the function of the P-glycoprotein transporter. researchgate.net While the broader class of jatrophane and lathyrane diterpenes has shown promise as P-gp modulators researchgate.net, specific studies have investigated various jatrophane derivatives for their MDR reversal activity, evaluating their effects through assays such as Rho123 efflux and chemoreversal assays on resistant cancer cell lines. researchgate.netnih.gov Although this compound and B have been tested for various activities nih.gov, the direct specific mechanistic data on this compound's interaction with P-glycoprotein or its role in modulating MDR at a mechanistic level is less extensively detailed in the provided results compared to studies on other jatrophane derivatives as a class. Jatrophane diterpenoids as a class have been reported as strong P-glycoprotein modulators in MDR cancer cells. researchgate.net

Interactions with Cellular Components and Biomolecules (e.g., binding to Escherichia coli s-ribonucleic acid for related compounds)

While the user prompt specifically mentioned interactions with Escherichia coli s-ribonucleic acid for related compounds, the provided search results primarily discuss the interaction of jatrophone, a related diterpene, with sRNA from Escherichia coli. nih.gov Studies using techniques such as UV, CD, and 1H NMR measurements have investigated the interaction of jatrophone with sRNA from Escherichia coli. nih.gov The results indicated that this interaction increased the stability of the polynucleotide. nih.gov The optical properties of jatrophone were found to be dependent on the jatrophone/nucleotide ratio, suggesting different types of interactions between jatrophone and sRNA. nih.gov Even at a low jatrophone/nucleotide ratio, 1H NMR spectra indicated the simultaneous existence of two different binding modes. nih.gov

Information specifically detailing the direct interaction of this compound with Escherichia coli s-ribonucleic acid was not prominently found within the search results. However, the study on jatrophone provides insight into potential interactions of related diterpenes with bacterial RNA.

Structure Activity Relationship Sar Studies of Jatropholone a and Its Derivatives

Correlating Structural Features with Observed Biological Potency

Research into the antiproliferative activity of Jatropholone A and its derivatives has revealed a clear correlation between structural features and biological potency. Notably, this compound itself has been reported as inactive against certain tumor cell lines, including gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82). bvsalud.orgnih.gov However, acetylation of this compound resulted in a derivative that exhibited antiproliferative activity. bvsalud.orgnih.govresearchgate.net

In contrast, Jatropholone B, an epimer of this compound, demonstrated activity against all tested cancer cell lines. bvsalud.orgresearchgate.net Further studies on semi-synthetic derivatives of Jatropholone B showed varied effects on the selected cell lines, indicating that modifications to the Jatropholone scaffold can significantly alter its biological impact. bvsalud.orgresearchgate.net These findings highlight the importance of specific functional groups and stereochemistry for the observed cytotoxic effects.

In silico studies have also explored the potential biological interactions of this compound and B. Molecular docking simulations evaluating their binding affinity against the SARS-CoV2 main protease (Mpro) indicated that both compounds showed good binding affinities. researchgate.netunsri.ac.idactascientific.com These computational studies provide preliminary correlations between the structure and potential interaction with a specific enzyme target.

The following table summarizes some findings on the antiproliferative activity of this compound, Jatropholone B, and selected derivatives against various human cancer cell lines:

| Compound | AGS (IC₅₀ µM) | HL-60 (IC₅₀ µM) | SK-MES-1 (IC₅₀ µM) | J82 (IC₅₀ µM) |

| This compound | Inactive | Inactive | Inactive | Inactive |

| Acetylated this compound | Active | Active | Active | Active |

| Jatropholone B | Active | Active | Active | Active |

| Jatropholone B Derivative 1 | Varied | Varied | Varied | Varied |

| Jatropholone B Derivative 2 | Varied | Varied | Varied | Varied |

Note: "Active" indicates an IC₅₀ value was determined, while "Inactive" indicates no significant activity at the tested concentrations. "Varied" indicates that the activity differed depending on the specific cell line and derivative, as reported in the source. bvsalud.orgresearchgate.net

Identification of Essential Pharmacophores for Receptor/Enzyme Interactions

While specific detailed pharmacophore models for this compound have not been extensively reported in the provided search results, the broader context of diterpenoids from Euphorbiaceae suggests the presence of key structural elements responsible for biological interactions. Natural products, including diterpenoids, often possess evolved pharmacophore patterns that facilitate preferred ligand-protein binding interactions. sci-hub.seucl.ac.uk

In the case of the in silico docking studies against SARS-CoV2 Mpro, the formation of hydrogen bonds between Jatropholone compounds and specific amino acid residues in the enzyme's binding site was observed. researchgate.netunsri.ac.id These hydrogen bonds represent crucial interaction points and contribute to the binding affinity, suggesting that the functional groups involved in these interactions are part of a putative pharmacophore for this particular target. Further experimental studies are needed to fully delineate the essential pharmacophores of this compound for its various biological activities.

SAR in Diterpenoids with Specific Structural Motifs (e.g., gem-dimethylcyclopropane subunit)

This compound belongs to the class of diterpenoids, which are known for their diverse structures and biological activities. nih.gov Within the Euphorbiaceae family, diterpenoids featuring specific structural motifs, such as the gem-dimethylcyclopropane subunit, have been studied for their SAR, particularly in the context of modulating protein kinase C (PKC). scispace.comresearchgate.net

Although the direct role of a gem-dimethylcyclopropane subunit specifically within the this compound scaffold and its direct link to activities like PKC modulation is not explicitly detailed in the search results, the presence of such motifs in other biologically active diterpenoids from the same plant family highlights the significance of these structural elements in defining biological activity within this class of natural products. scispace.comresearchgate.net SAR studies on these related diterpenoids inform the broader understanding of how structural variations, including the presence and position of cyclic systems and alkyl substituents, influence the interaction with biological targets.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

The development of Quantitative Structure-Activity Relationship (QSAR) models is an important aspect of SAR studies, aiming to establish mathematical relationships between molecular descriptors and biological activity. For diterpene classes from Euphorbiaceae, research has been instrumental in identifying pharmacophoric elements and developing QSAR models. nih.govdntb.gov.ua

While the provided information does not detail a specific published QSAR model for this compound itself, the concept of applying QSAR to diterpenoids from this family is established. nih.govdntb.gov.ua QSAR analysis has been employed in studies of other compounds with similar structures to predict their biological potential, such as anti-cancer activity, by correlating molecular descriptors with observed activity. nih.govmdpi.com The application of QSAR modeling to this compound and its derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) and correlating them with experimental biological activity data to build predictive models. Such models could help in designing and prioritizing the synthesis of novel this compound analogs with improved potency or selectivity.

Computational and in Silico Approaches in Jatropholone a Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Jatropholone A) when bound to a receptor protein. This method estimates the binding affinity between the ligand and the target, providing insights into the potential inhibitory or binding capabilities of the compound. Studies have utilized molecular docking to evaluate the interaction of this compound with various protein targets.

For instance, molecular docking studies have been conducted to assess the potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme involved in viral replication. In one study, this compound, among other compounds from Jatropha curcas and Jatropha gossypiifolia, showed good binding affinity to the SARS-CoV-2 Mpro (PDB ID: 6LU7). The binding affinity of this compound was reported to be comparable to or better than that of the control sample, Azithromycin. These studies also analyzed the hydrogen bonds formed between this compound and the amino acid residues in the active site of the protease, providing details on the nature of the interaction.

Molecular docking has also been applied to study the interactions of this compound with other targets, such as dipeptidyl peptidase 4 (DPP IV), an enzyme involved in glucose metabolism. While this compound was found to have binding interactions with DPP IV, other compounds in the study showed stronger affinities.

Molecular Dynamics (MD) Simulations for Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, such as the complex formed between a ligand and a protein. These simulations provide information about the stability of the complex, the conformational changes of the protein and ligand upon binding, and the dynamics of their interactions.

While specific detailed MD simulation studies solely focused on this compound were not extensively found in the provided search results, the importance of MD simulations in validating molecular docking findings and assessing the stability of protein-ligand complexes is highlighted in the context of related studies on Jatropha compounds and other natural products. MD simulations can confirm the stability of the best-docked poses predicted by molecular docking and provide a more realistic representation of the binding event in a dynamic environment. For example, MD simulations have been used to assess the stability of complexes formed by other Jatropha compounds with targets like the human progesterone (B1679170) receptor and SARS-CoV-2 3CLpro.

Virtual Screening Methodologies for Identification of Novel Bioactive Analogs

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. This approach can be receptor-based (using the structure of the target) or ligand-based (using the properties of known active compounds). Virtual screening can be used to identify novel bioactive analogs of natural products like this compound.

Studies have employed virtual screening to explore natural compound libraries, including those from Jatropha species, for potential therapeutic agents. For instance, virtual screening of compounds from Jatropha curcas and Jatropha gossypiifolia against SARS-CoV-2 Mpro led to the identification of several compounds with good binding affinities, including this compound. Virtual screening, often coupled with molecular docking, serves as an initial filter to prioritize compounds for further experimental validation, accelerating the drug discovery process.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Predicting the ADME properties of a compound in silico is crucial for assessing its pharmacokinetic profile and likelihood of success as a drug candidate. These predictions estimate how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and excreted from the body.

In silico tools and web servers, such as SwissADME and PKCSM, are commonly used to predict the ADME properties of compounds. Studies investigating Jatropha compounds, including this compound, have utilized these tools to assess their pharmacokinetic profiles. These studies have reported that this compound, along with other tested compounds, satisfied Lipinski's rules, which suggest good oral bioavailability. Predictions regarding human intestinal absorption and other pharmacokinetic properties have also been made.

Chemoinformatics for Compound Library Design and Data Analysis

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry, particularly in the context of drug discovery. This includes the design of chemical libraries, the management and analysis of chemical data, and the development of predictive models.

Chemoinformatics approaches are integral to the in silico studies of natural products like this compound. Databases containing information on natural compounds, their structures, and reported activities are essential resources for virtual screening and ADME prediction. Chemoinformatics tools are used to process and analyze the structural and property data of compounds, facilitate the design of targeted libraries for screening, and interpret the results of computational experiments. The development of databases like IMPPAT, which compiles information on phytochemicals and their properties, exemplifies the application of chemoinformatics in natural product research. These tools and databases support the systematic investigation of compounds like this compound and the identification of potential lead molecules.

Future Research Directions and Translational Prospects for Jatropholone a

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While Jatropholone A and related jatropholones have shown notable activities, such as gastroprotective effects and selective cytotoxicity against certain cancer cell lines, the full spectrum of its biological activities remains to be explored researchgate.netresearchgate.netnih.govnih.gov. Research indicates that this compound was selectively active against AGS cells (gastric adenocarcinoma cells) with an IC50 value of 49 µM, while its epimer, Jatropholone B, was not cytotoxic to these cells at concentrations up to 1000 µM researchgate.netredalyc.org. Further investigation into other potential therapeutic areas is warranted. This could involve screening against a wider range of disease targets, including infectious diseases, inflammatory conditions, and neurological disorders. Studies have already explored the antiprotozoal activity of related compounds like jatrophone (B1672808) researchgate.netajol.info. Identifying novel targets and pathways modulated by this compound is essential for uncovering its complete therapeutic potential.

Integration of Nanotechnology for Enhanced Delivery and Efficacy

The application of nanotechnology presents a promising avenue to overcome potential limitations of this compound, such as solubility or targeted delivery researchgate.netnih.govdntb.gov.uanih.gov. Nanotechnology-based drug delivery systems can potentially enhance the bioavailability, improve the pharmacokinetic profile, and reduce potential off-target effects of natural compounds like this compound nih.gov. Research suggests that integrating nanotechnology is a future direction for diterpenes from the Jatropha genus researchgate.netnih.govdntb.gov.ua. Nanoparticles can be engineered to specifically target cancer cells, facilitating drug delivery directly to the site of action and potentially increasing efficacy while minimizing exposure to healthy tissues youtube.com. Future studies should focus on developing and evaluating various nanocarriers, such as liposomes, nanoparticles, or polymeric micelles, for their ability to encapsulate and deliver this compound effectively.

High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

High-throughput screening (HTS) and combinatorial chemistry approaches can significantly accelerate the discovery and optimization of this compound-based drug leads acs.org. HTS allows for the rapid evaluation of large libraries of compounds, including natural product derivatives or synthetic analogs, for desired biological activities acs.orgyoutube.com. Combinatorial chemistry can be employed to synthesize diverse libraries of this compound derivatives with structural modifications to improve potency, selectivity, and pharmacokinetic properties. While this compound itself has shown selective activity against certain cell lines, acetylation has been shown to render it antiproliferative against tumor cell lines where the parent compound was inactive nih.gov. This highlights the potential for structural modifications to enhance activity. Future research should leverage HTS to screen modified this compound compounds and utilize combinatorial chemistry to generate novel structures based on the this compound scaffold.

Systems Biology Approaches for Comprehensive Mechanistic Elucidation

Systems biology approaches are crucial for gaining a holistic understanding of how this compound interacts with biological systems. These approaches integrate data from various levels, including genomics, proteomics, and metabolomics, to build comprehensive models of drug action ufc.br. By applying systems biology, researchers can identify the complete network of targets, pathways, and cellular processes influenced by this compound. This can reveal complex mechanisms of action that may not be apparent from studying individual targets in isolation. Such a comprehensive understanding is vital for predicting efficacy, identifying potential off-target effects, and developing rational combination therapies.

Application of Omics Technologies (Genomics, Proteomics) to Understand Biosynthesis and Pharmacological Actions

Omics technologies, such as genomics and proteomics, offer powerful tools to delve deeper into the biosynthesis of this compound and its pharmacological effects ufc.bracs.org. Genomic studies can help identify the genes and enzymes involved in the biosynthetic pathway of this compound in Jatropha species, which could potentially lead to optimized production through metabolic engineering. Proteomic studies can identify the proteins that interact with this compound in target cells, providing insights into its molecular mechanisms of action and potential protein targets. Integrating genomics and proteomics data can provide a more complete picture of how this compound is produced and how it exerts its biological effects.

Collaborative Research Initiatives in Natural Product Drug Discovery and Development

Natural product drug discovery is a complex and multidisciplinary endeavor that can greatly benefit from collaborative research initiatives uni-regensburg.de. Partnerships between botanists, chemists, pharmacologists, and clinicians are essential for the successful translation of natural compounds like this compound from the laboratory to clinical application. Collaborative networks can facilitate the sharing of resources, expertise, and data, accelerating the research and development process. Establishing consortia focused on Jatropha diterpenes could streamline the identification, isolation, characterization, and evaluation of potential drug candidates, including this compound.

Below is a table summarizing some of the biological activities and relevant research findings for this compound and related compounds, which inform future research directions.

| Compound Name | Biological Activity | Relevant Research Finding |

| This compound | Gastroprotective effect | Reduced HCl/ethanol-induced gastric lesions in mice by 54% at 100 mg/kg. nih.govredalyc.org |

| This compound | Cytotoxicity (Selective) | Selectively active against AGS cells (gastric adenocarcinoma cells) with an IC50 of 49 µM. researchgate.netredalyc.org Inactive against other tested tumor cell lines. nih.gov |

| This compound | Antiproliferative activity (after acetylation) | Acetylation rendered this compound antiproliferative against tumor cell lines where the parent compound was inactive. nih.gov |

| This compound | Potential Anti-SARS-CoV-2 activity (in silico) | Showed good binding affinity to the SARS-CoV-2 main protease (Mpro) in molecular docking studies. lidsen.comunsri.ac.idresearchgate.netunsri.ac.idresearchgate.net |

| Jatropholone B | Gastroprotective effect | Reduced gastric lesions by 65% at 6 mg/kg. nih.govredalyc.org |

| Jatropholone B | Cytotoxicity | Not cytotoxic to AGS cells or fibroblasts at high concentrations. researchgate.netnih.govredalyc.org Active against several cancer cell lines. nih.gov |

| Jatrophone | Various (Anticancer, Antiprotozoal, Gastroprotective) | Demonstrated diverse activities including inhibition of tumor cell proliferation, antiprotozoal, and gastroprotective effects. researchgate.netajol.infotjnpr.org |